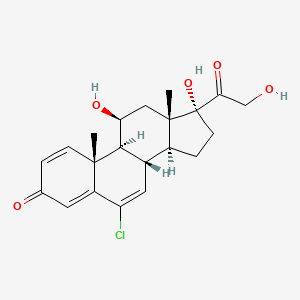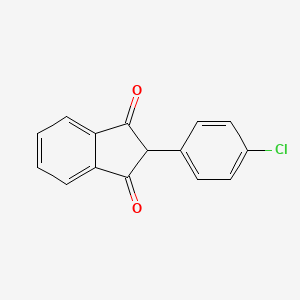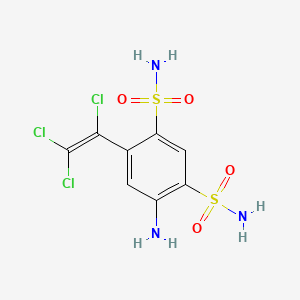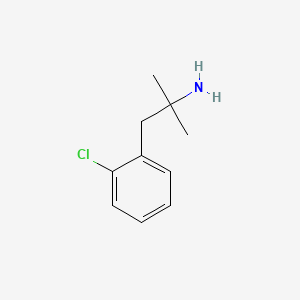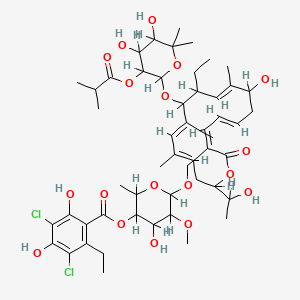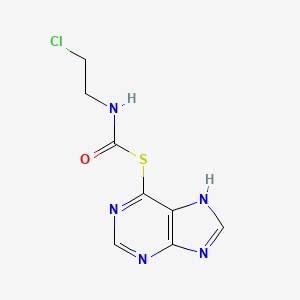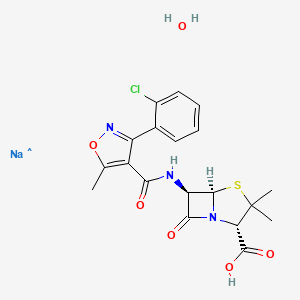
シチジン三リン酸二ナトリウム二水和物
概要
説明
Cytidine-5’-triphosphate disodium salt dihydrate (CTP) is an antiviral drug that inhibits the synthesis of DNA, RNA, and protein . It is a synthetic nucleoside analog that has been modified to enhance its antiviral activity . It acts as a substrate for RNA synthesis . CTP also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .
Synthesis Analysis
In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . This is the rate-limiting step in PC synthesis and, as a pivotal step in cell proliferation, can be important in cancer . CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid .Molecular Structure Analysis
The molecular formula of CTP is C9H16N3Na2O14P3 . It has a molecular weight of 527.12 g/mol . The InChI key for CTP is NFQMDTRPCFJJND-WFIJOQBCSA-L .Chemical Reactions Analysis
CTP prevents the action of aspartate carbamoyltransferase . This enzyme participates in pyrimidine biosynthesis . Like adenosine triphosphate (ATP), CTP serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .Physical and Chemical Properties Analysis
CTP is a white crystalline powder . It is used in the radiolabeling of DNA restriction endonuclease fragments . It is recommended to store it at -20°C .科学的研究の応用
P2X プリン受容体アゴニスト
シチジン三リン酸二ナトリウム二水和物は、カチオン透過性のリガンド依存性イオンチャネル(P2X プリン受容体)のアゴニストとして作用します 。これは、これらの受容体に結合して活性化できることを意味し、特定の受容体と細胞の種類によってさまざまな効果をもたらす可能性があります。
有機中間体
この化合物は、有機中間体として使用されます 。有機中間体は、他の有機化合物の生産に使用される化合物です。これらはしばしば複雑な化学反応で使用され、これらの反応の効率を高めるのに役立ちます。
医薬品中間体
シチジン三リン酸二ナトリウム二水和物は、医薬品中間体としても使用されます 。医薬品中間体は、医薬品製造に使用される化合物です。これらは医薬品製造プロセスの重要な部分です。
食品添加物
この化合物は、食品添加物として使用されます 。食品添加物は、風味を維持したり、味や外観を向上させるために食品に追加される物質です。また、食品の栄養価を向上させるために使用することもできます。
フレーバー剤
シチジン三リン酸二ナトリウム二水和物は、フレーバー剤として使用されます 。フレーバー剤は、さまざまな食品や飲料の味を加えたり、向上させるために使用されます。
インビトロ転写
シチジン三リン酸二ナトリウム二水和物は、インビトロ転写に使用されます 。インビトロ転写は、試験管内(インビトロ)でDNAテンプレートからRNA分子を合成するために使用される技術です。これは、遺伝子発現を研究するために研究でよく使用されます。
RNA増幅
この化合物は、RNA増幅に使用されます 。RNA増幅は、サンプル中のRNAの量を増やすために使用される技術です。これは、少量のRNAを研究する際に研究で役立ちます。
siRNAおよびaRNA合成
シチジン三リン酸二ナトリウム二水和物は、siRNAとaRNAの合成に使用されます 。siRNA(small interfering RNA)とaRNA(アンチセンスRNA)は、遺伝子発現を調節するために使用できるRNA分子の種類です。これらは、研究でよく使用され、治療上の可能性を秘めています。
作用機序
Target of Action
CTP Disodium Dihydrate, also known as Cytidine-5’-triphosphate disodium salt dihydrate, primarily targets the aspartate carbamoyltransferase enzyme . This enzyme plays a crucial role in pyrimidine biosynthesis . Additionally, CTP Disodium Dihydrate acts as an agonist of the P2X4 purinergic receptor .
Mode of Action
CTP Disodium Dihydrate interacts with its targets by preventing the action of aspartate carbamoyltransferase . This interaction results in changes in the pyrimidine biosynthesis pathway . Like adenosine triphosphate (ATP), CTP Disodium Dihydrate serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
Biochemical Pathways
The primary biochemical pathway affected by CTP Disodium Dihydrate is the pyrimidine biosynthesis pathway . By preventing the action of aspartate carbamoyltransferase, CTP Disodium Dihydrate alters the production of pyrimidines . Additionally, it plays a role in the glycerophospholipid biosynthesis and protein glycosylation pathways .
Result of Action
The molecular and cellular effects of CTP Disodium Dihydrate’s action are primarily related to its role in pyrimidine biosynthesis , glycerophospholipid biosynthesis , and protein glycosylation . By acting as a coenzyme in these processes, CTP Disodium Dihydrate influences the production of pyrimidines, glycerophospholipids, and glycosylated proteins .
Action Environment
The action, efficacy, and stability of CTP Disodium Dihydrate can be influenced by various environmental factors. It’s worth noting that the compound is typically stored at -20°C for stability .
Safety and Hazards
将来の方向性
CTP is a cation-permeable ligand-gated ion channel (P2X purinergic receptor) agonist . It is also used as an organic intermediate, pharmaceutical intermediate, food additive, and flavoring agent . It has potential applications in the study of silver nanoclusters interaction and fluorescence emission experiments of copper (II)–2,6-bis (2-benzimidazolyl)pyridine complex .
生化学分析
Biochemical Properties
Cytidine-5’-triphosphate disodium salt dihydrate is involved in several biochemical reactions. It acts as a substrate for RNA polymerases during the synthesis of RNA, where it is incorporated into the growing RNA chain. Additionally, it serves as a coenzyme in the synthesis of glycerophospholipids, which are vital components of cell membranes . Cytidine-5’-triphosphate disodium salt dihydrate also interacts with enzymes such as CTP synthetase, which catalyzes the conversion of UTP to CTP, and aspartate carbamoyltransferase, which is involved in pyrimidine biosynthesis . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic pathways.
Cellular Effects
Cytidine-5’-triphosphate disodium salt dihydrate influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It plays a role in the regulation of cell signaling pathways by acting as a precursor for the synthesis of phosphatidylcholine, a key component of cell membranes . This compound also affects gene expression by serving as a substrate for RNA synthesis, thereby influencing the production of proteins and other biomolecules . Additionally, Cytidine-5’-triphosphate disodium salt dihydrate is involved in cellular metabolism by participating in the synthesis of glycerophospholipids and glycosylation of proteins .
Molecular Mechanism
At the molecular level, Cytidine-5’-triphosphate disodium salt dihydrate exerts its effects through various binding interactions and enzymatic activities. It binds to RNA polymerases during RNA synthesis, facilitating the incorporation of cytidine into the RNA chain . It also acts as an allosteric regulator of aspartate carbamoyltransferase, inhibiting its activity and thereby regulating pyrimidine biosynthesis . Furthermore, Cytidine-5’-triphosphate disodium salt dihydrate is involved in the activation of CTP synthetase, which catalyzes the conversion of UTP to CTP, a critical step in nucleotide metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cytidine-5’-triphosphate disodium salt dihydrate can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and efficacy . Long-term studies have shown that Cytidine-5’-triphosphate disodium salt dihydrate can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of Cytidine-5’-triphosphate disodium salt dihydrate in animal models are dose-dependent. At lower doses, it has been shown to support normal cellular functions and metabolic processes . At higher doses, it can exhibit toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . These dosage effects highlight the importance of careful dosing and monitoring in experimental studies involving animal models.
Metabolic Pathways
Cytidine-5’-triphosphate disodium salt dihydrate is involved in several metabolic pathways, including the synthesis of RNA, glycerophospholipids, and glycosylation of proteins . It acts as a substrate for RNA polymerases and CTP synthetase, facilitating the production of RNA and CTP, respectively . Additionally, it plays a role in the regulation of pyrimidine biosynthesis by inhibiting aspartate carbamoyltransferase . These metabolic pathways are essential for maintaining cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, Cytidine-5’-triphosphate disodium salt dihydrate is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and is distributed to different cellular compartments where it exerts its effects . The compound’s localization and accumulation are influenced by factors such as cellular demand and metabolic activity . Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical research and applications.
Subcellular Localization
Cytidine-5’-triphosphate disodium salt dihydrate is localized in various subcellular compartments, including the nucleus and cytoplasm . In the nucleus, it is involved in RNA synthesis, while in the cytoplasm, it participates in metabolic processes such as glycerophospholipid synthesis and protein glycosylation . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are essential for its proper function and activity within cells.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cytidine-5'-triphosphate disodium salt dihydrate involves the conversion of the starting material, cytidine, into cytidine triphosphate followed by the addition of disodium salt to form the final product.", "Starting Materials": [ "Cytidine", "Triphosphoric acid", "Sodium hydroxide", "Disodium salt", "Water" ], "Reaction": [ "Step 1: Cytidine is reacted with triphosphoric acid in the presence of sodium hydroxide to form cytidine triphosphate.", "Step 2: Disodium salt is added to the cytidine triphosphate solution to form Cytidine-5'-triphosphate disodium salt.", "Step 3: The product is then isolated and purified by precipitation with water to obtain Cytidine-5'-triphosphate disodium salt dihydrate." ] } | |
CAS番号 |
81012-87-5 |
分子式 |
C9H18N3Na2O16P3 |
分子量 |
563.15 g/mol |
IUPAC名 |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate |
InChI |
InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,8-;;;;/m1..../s1 |
InChIキー |
KNSYTSUGTLJHPS-ODQFIEKDSA-L |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.O.O.[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
外観 |
Solid powder |
melting_point |
215 - 218 °C |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CTP disodium dihydrate; CTP disodium salt dihydrate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


